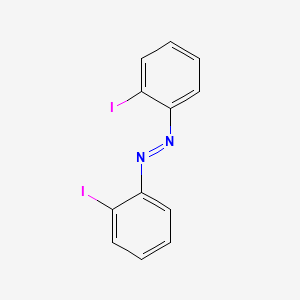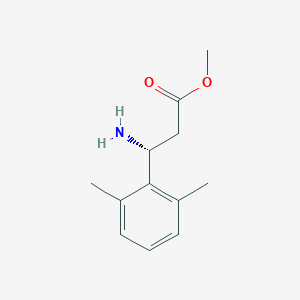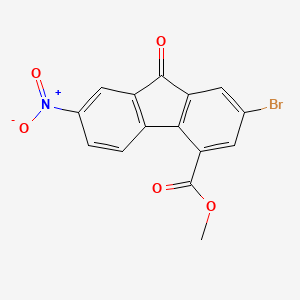
Diazene, bis(2-iodophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis(2-iodophenyl)diazene is an organic compound characterized by the presence of two iodine atoms attached to a diazene group
Méthodes De Préparation
The synthesis of 1,2-bis(2-iodophenyl)diazene typically involves the reaction of 2-iodoaniline with nitrous acid, leading to the formation of the diazonium salt, which subsequently undergoes coupling to form the desired diazene compound. The reaction conditions often include maintaining a low temperature to stabilize the diazonium intermediate and using an acidic medium to facilitate the coupling reaction .
The use of eco-friendly reductants, such as glucose, has been explored in related compounds, suggesting potential green chemistry approaches for its synthesis .
Analyse Des Réactions Chimiques
1,2-Bis(2-iodophenyl)diazene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azoxy compounds. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of 1,2-bis(2-iodophenyl)diazene can yield hydrazine derivatives. Typical reducing agents include sodium borohydride and zinc in acidic conditions.
Substitution: The iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. .
The major products formed from these reactions depend on the specific reagents and conditions employed. For instance, oxidation typically yields azoxy compounds, while reduction leads to hydrazine derivatives.
Applications De Recherche Scientifique
1,2-Bis(2-iodophenyl)diazene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Medicine: Research into its derivatives has shown promise in the development of therapeutic agents, particularly in the field of cancer treatment, where iodine-containing compounds are of interest for their radiotherapeutic properties.
Industry: The compound’s ability to undergo various chemical transformations makes it valuable in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism by which 1,2-bis(2-iodophenyl)diazene exerts its effects is primarily through its ability to participate in electron transfer reactions. The diazene group can undergo reversible redox reactions, making it a useful component in photoresponsive materials. The iodine atoms also play a crucial role in facilitating halogen bonding, which is important in the formation of supramolecular structures .
Comparaison Avec Des Composés Similaires
1,2-Bis(2-iodophenyl)diazene can be compared with other similar compounds, such as:
1,2-Bis(4-iodophenyl)diazene: This compound has iodine atoms at the para positions, leading to different steric and electronic properties.
1,2-Bis(2,3,5,6-tetrafluoro-4-iodophenyl)diazene: The presence of fluorine atoms introduces additional electron-withdrawing effects, altering the compound’s reactivity and stability
Propriétés
Numéro CAS |
5486-04-4 |
|---|---|
Formule moléculaire |
C12H8I2N2 |
Poids moléculaire |
434.01 g/mol |
Nom IUPAC |
bis(2-iodophenyl)diazene |
InChI |
InChI=1S/C12H8I2N2/c13-9-5-1-3-7-11(9)15-16-12-8-4-2-6-10(12)14/h1-8H |
Clé InChI |
OZAQVWKNGVHLMG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)N=NC2=CC=CC=C2I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[2-(2-Hydroxyethoxy)ethyl]thiomorpholine-3-carboxylic acid](/img/structure/B12849110.png)
![2-[3-(Benzyloxy)phenyl]thiophene](/img/structure/B12849111.png)
![3-Iodoimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B12849118.png)


![Methyl 4-[1-(trifluoromethyl)vinyl]benzoate](/img/structure/B12849134.png)
![(R)-3-amino-1-(2-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butan-1-one](/img/structure/B12849136.png)



